3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Overview
Description
“(3-P-Tolyl-isoxazol-5-YL)-methanol” is a heterocyclic organic compound . It has a molecular formula of C11H11NO2 .
Molecular Structure Analysis
The molecular structure of “(3-P-Tolyl-isoxazol-5-YL)-methanol” consists of an isoxazole ring attached to a methylphenyl group .Physical and Chemical Properties Analysis
The molecular weight of “(3-P-Tolyl-isoxazol-5-YL)-methanol” is 189.21 . It should be stored at 2-8°C .Scientific Research Applications
GABA Uptake Inhibition and Neurochemistry
- Isoxazoles structurally related to muscimol, including derivatives like 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride, have been tested as inhibitors of the uptake of GABA and certain amino acids in rat brain slices. These studies contribute to understanding how modifications in molecular structure can influence neurochemical processes (Krogsgaard‐Larsen & Johnston, 1975).
Antitumor Activity
- Some isoxazole compounds, including 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids, have demonstrated antitumor activity. They have the capability to enhance the effectiveness of cytostatic drugs used in medical practice (Potkin et al., 2014).
Molecular Structure Analysis
- The crystal and molecular structure of related compounds, such as piperidine-3-carboxylic acid complexes, have been studied through X-ray diffraction, FTIR, NMR spectroscopy, and computational methods. These studies help in understanding the molecular interactions and structural properties of these compounds (Dega-Szafran et al., 2007).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring, which contributes to the understanding of chemical properties and potential applications of these compounds (Potkin et al., 2012).
Biochemical Studies
- Studies have also been performed on the synthesis and biochemical properties of similar compounds like 3β-acyloxytropan-3α-carboxylic acid hydrochlorides. These researches are crucial for understanding the biochemical interactions and potential therapeutic uses of these compounds (Burgos et al., 1992).
Properties
IUPAC Name |
N,N-dimethyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-14-5-7-15(8-6-14)17-11-16(24-21-17)12-19(18(23)22(2)3)9-4-10-20-13-19;/h5-8,11,20H,4,9-10,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQAPGNLHWCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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